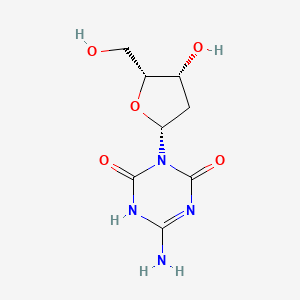

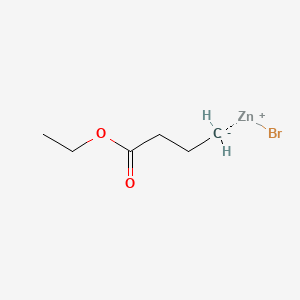

6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

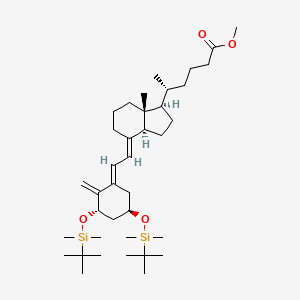

6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione is a compound of interest due to its structural and functional properties. This compound belongs to the triazine class, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of 6-amino- and 6-hydroxyimino-1,3,5-triazine-2,4-diones involves a traceless solid-phase synthesis approach. This method includes linking a preformed N-carbamothioylcarbamate to a bromomethyl resin, leading to a S-linked isothiourea that undergoes cyclization with isocyanates to yield the resin-bound 1,3,5-triazine-2,4-diones. Cleavage from the resin is achieved either by direct substitution with a suitable amine or through oxidative activation followed by nucleophilic substitution, producing a variety of triazine derivatives in good yields and purities (Kah-Hoe Kong et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Research has been conducted on developing novel synthetic methods for triazine derivatives, including the compound of interest. One approach involves traceless solid-phase synthesis strategies for producing 6-amino-1,3,5-triazine-2,4-diones, showcasing advancements in resin-bound cyclization techniques (Kah-Hoe Kong, C. Tan, Y. Lam, 2009). Another study describes the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, leading to the synthesis of substituted 4-amino-1,2,4-triazines, which are of interest for medicinal chemistry and organic synthesis (A. I. Kobelev, E. Stepanova, M. Dmitriev, A. N. Maslivets, 2019).

Biological Evaluation

Triazine derivatives have also been explored for their potential antitumor activities. A study on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents demonstrated some compounds' significant potency against human cancer cell lines, indicating the relevance of these derivatives in developing new therapeutic agents (Abeer N. Al-Romaizan, N. Ahmed, Sherin M. Elfeky, 2019).

Chemical Properties and Transformations

Studies on the chemical properties and transformations of triazine derivatives shed light on their reactivity and potential applications in organic synthesis. For instance, research on the reactivities of acid-catalyzed O-benzylating reagents based on structural isomers of 1,3,5-triazine highlights the potential of triazine-based structures in developing new alkylating agents (Hikaru Fujita, N. Hayakawa, M. Kunishima, 2015).

Safety And Hazards

This would detail any known hazards associated with the compound, including its toxicity, flammability, and any safety precautions that should be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, including unanswered questions about the compound and potential applications that have not yet been fully explored.

Eigenschaften

IUPAC Name |

6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)/t3-,4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMNLQJDDNSSFQ-UOWFLXDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C(=O)NC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747063 |

Source

|

| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aza-2'-deoxy-6-oxo Cytidine | |

CAS RN |

106966-55-6 |

Source

|

| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)